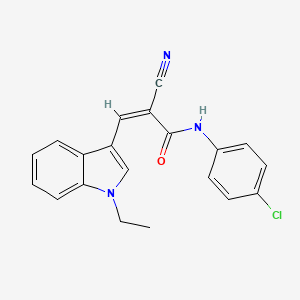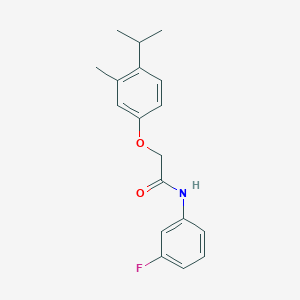
N-(4-chlorophenyl)-2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-3-(1-ethyl-1H-indol-3-yl)acrylamide, commonly known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB is a protein complex that regulates the expression of genes involved in inflammation, immunity, and cell survival. CEP-33779 has shown promise in preclinical studies for the treatment of various inflammatory and autoimmune diseases, as well as cancer.
作用機序
CEP-33779 inhibits NF-κB activation by binding to the IKKβ kinase subunit, which is responsible for phosphorylating the inhibitor of κB (IκB) protein. Phosphorylation of IκB leads to its degradation, allowing NF-κB to translocate to the nucleus and activate gene expression. By inhibiting IKKβ, CEP-33779 prevents IκB degradation and NF-κB activation.
Biochemical and Physiological Effects
CEP-33779 has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in preclinical studies. In addition to its effects on NF-κB, CEP-33779 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CEP-33779 has also been shown to promote the differentiation of regulatory T cells, which are important for maintaining immune tolerance. Finally, CEP-33779 has been shown to inhibit the growth and survival of various cancer cell lines.
実験室実験の利点と制限
CEP-33779 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, CEP-33779 also has some limitations. It is not specific to IKKβ and can inhibit other kinases, which may lead to off-target effects. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on CEP-33779. One area of interest is the development of more specific IKKβ inhibitors that do not have off-target effects. Another area of interest is the use of CEP-33779 in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Finally, CEP-33779 may have potential for the treatment of other diseases, such as Alzheimer's disease, where NF-κB activation has been implicated in disease pathogenesis.
合成法
CEP-33779 can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzyl cyanide with 1-ethyl-3-(dimethylamino)propylamine to form the corresponding secondary amine. This amine is then reacted with indole-3-carboxaldehyde to form the indole derivative. The final step involves the reaction of the indole derivative with acryloyl chloride to form CEP-33779.
科学的研究の応用
CEP-33779 has been extensively studied in preclinical models of various diseases. In a mouse model of rheumatoid arthritis, CEP-33779 was shown to reduce joint inflammation and destruction by inhibiting NF-κB activation. In a mouse model of multiple sclerosis, CEP-33779 was shown to reduce inflammation and demyelination in the central nervous system. In a mouse model of colitis, CEP-33779 was shown to reduce inflammation and improve intestinal barrier function.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-2-24-13-15(18-5-3-4-6-19(18)24)11-14(12-22)20(25)23-17-9-7-16(21)8-10-17/h3-11,13H,2H2,1H3,(H,23,25)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUINGHXFWHXXFE-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)

![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)
![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)
![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)

![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)
![4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B5682577.png)
![8-(1,3-benzothiazol-6-ylcarbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682580.png)
![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)
